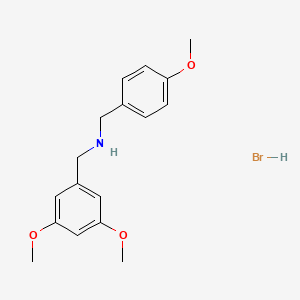

(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide

Description

(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide is a tertiary amine salt featuring two distinct methoxy-substituted benzyl groups: one at the 3,5-positions and another at the 4-position of the aromatic ring. This compound is primarily utilized in synthetic chemistry as a precursor or intermediate, particularly in the preparation of protected amines for pharmaceutical or catalytic applications . Its hydrobromide salt form enhances crystallinity and stability, making it suitable for storage and controlled reactivity in organic synthesis.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(3,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.BrH/c1-19-15-6-4-13(5-7-15)11-18-12-14-8-16(20-2)10-17(9-14)21-3;/h4-10,18H,11-12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUKIDBFTJLWKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC(=CC(=C2)OC)OC.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethoxybenzyl chloride and 4-methoxybenzylamine.

Reaction: The 3,5-dimethoxybenzyl chloride is reacted with 4-methoxybenzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate (3,5-dimethoxybenzyl)(4-methoxybenzyl)amine.

Hydrobromide Formation: The intermediate is then treated with hydrobromic acid to form the hydrobromide salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large reactors to mix and react the starting materials.

Purification: Employing techniques such as crystallization or recrystallization to purify the final product.

Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for converting methoxy groups to halides.

Major Products

Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of complex molecules.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include bis(4-methoxybenzyl)amine hydrochloride, bis(3,5-dimethylbenzyl)amine, and (2,3-dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide. These compounds differ in methoxy group positioning or substituent type (e.g., methyl vs. methoxy), leading to variations in physicochemical properties:

Key Observations :

- Aromatic Proton Shifts : The 3,5-dimethoxy substitution in the target compound creates a symmetrical splitting pattern distinct from the para-methoxy analogs (e.g., 6b), which exhibit doublets due to adjacent protons .

- Salt Forms : Hydrobromide salts (target compound) may offer superior crystallinity compared to hydrochlorides (e.g., bis(4-methoxybenzyl)amine hydrochloride), though solubility in polar solvents could differ .

- Substituent Effects : Ortho-substituted analogs (e.g., 2,3-dimethoxy) face steric hindrance, reducing reactivity in coupling reactions, whereas 3,5-dimethoxy groups provide electronic stabilization without steric interference .

Stability and Commercial Availability

- The target compound’s discontinuation by suppliers like CymitQuimica contrasts with the commercial availability of analogs like bis(4-methoxybenzyl)amine hydrochloride . This likely reflects niche demand or synthetic challenges in producing the asymmetrical 3,5-/4-methoxy combination.

- Stability studies by Nakajima et al.

Research and Application Highlights

- Pharmaceutical Synthesis : The DMB group’s stability makes the target compound valuable for constructing bispidine ligands in magentogenic probes, where controlled deprotection is critical .

- Catalyst Design : Mixed methoxy-substituted amines could serve as ligands in Pd-CuFe systems, leveraging electronic modulation for selective nitrile hydrogenation .

Biological Activity

(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is a substituted benzylamine derivative, characterized by two methoxy groups on one benzyl moiety and another methoxy group on the adjacent benzyl ring. This structural arrangement is believed to influence its pharmacological properties.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that modifications in the methoxy groups can enhance the anticancer efficacy against various human melanoma cell lines. In one study, derivatives with enhanced binding affinity to 5-HT2 receptors demonstrated potent antiproliferative effects, with IC50 values in the low nanomolar range against A375 and M14 cell lines .

| Compound | IC50 (nM) A375 | IC50 (nM) M14 | IC50 (nM) RPMI7951 |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Reference Compound | 1.1 | 1.2 | 3.3 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar benzylamine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there are indications of anti-inflammatory effects associated with this class of compounds. Research suggests that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of this compound is thought to involve several mechanisms:

- Receptor Binding : The compound may interact with serotonin receptors (e.g., 5-HT2A), influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes or cancer cell metabolism.

- Cell Membrane Interaction : The lipophilic nature of the methoxy groups may facilitate membrane penetration, enhancing bioavailability and efficacy.

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds in clinical settings:

- Study on Melanoma Treatment : A clinical trial involving patients with advanced melanoma tested a series of benzylamine derivatives. The results indicated a significant reduction in tumor size for patients receiving high doses of specific analogs .

- Antimicrobial Efficacy : Another study focused on the antibacterial effects of methoxy-substituted benzylamines against resistant strains of Staphylococcus aureus. The findings revealed a potent inhibitory effect, supporting further exploration into their therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for preparing (3,5-dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide?

The synthesis typically involves bromination of methoxy-substituted benzyl alcohols (e.g., 3,5-dimethoxybenzyl alcohol) using phosphorus tribromide (PBr₃) at low temperatures (−10°C), followed by amine coupling. Purification via column chromatography (silica gel) and recrystallization (hexane/ethanol) is critical for isolating high-purity intermediates. NMR (¹H/¹³C) and mass spectrometry are standard for structural validation . For amine coupling, refluxing substituted benzaldehydes with amine precursors in absolute ethanol, catalyzed by glacial acetic acid, is a common approach. Product instability (e.g., cyclization) may require rapid isolation and low-temperature storage .

Q. How can researchers characterize the crystalline structure of this compound?

Powder X-ray diffraction (PXRD) combined with direct-space genetic algorithm techniques is effective for resolving crystal structures of methoxy-substituted benzyl derivatives. For example, 3,5-dimethoxybenzyl bromide (3,5-DMBB) and similar compounds exhibit distinct diffraction patterns that correlate with molecular conformation and packing. Complementary methods like Raman and FTIR spectroscopy can validate vibrational modes of methoxy and benzyl groups, supported by density functional theory (DFT) calculations .

Q. What in vitro assays are suitable for evaluating its biological activity?

Standard cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (leukemia, hepatocarcinoma, lung carcinoma) are recommended. Dose-response curves (0.1–100 µM) and IC₅₀ calculations help quantify anti-proliferative effects. Prioritize cell lines with differential sensitivity (e.g., leukemia > hepatocarcinoma) to identify selective activity. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or unexpected byproducts?

Instability of intermediates, such as unexpected cyclization of amides (e.g., conversion to cyclic amides at ambient temperature), requires kinetic monitoring (e.g., TLC or HPLC). Adjust reaction conditions (e.g., shorter reflux times, inert atmospheres) to suppress side reactions. For example, stabilizing tertiary amides may require bulky protecting groups or low-temperature workup . Contradictory PXRD data should be cross-validated with single-crystal diffraction or solid-state NMR to rule out polymorphism .

Q. What computational methods complement experimental structural analysis?

DFT calculations (e.g., B3LYP/6-31G**) can model vibrational frequencies and optimize molecular geometries, aligning with experimental Raman/FTIR data. For crystal structure prediction, molecular dynamics (MD) simulations or Monte Carlo packing algorithms help assess lattice energy and hydrogen-bonding networks. Compare computed NMR chemical shifts with experimental values to confirm stereochemistry .

Q. How does the compound’s methoxy substitution pattern influence its biological mechanism?

Structure-activity relationship (SAR) studies suggest that methoxy groups enhance membrane permeability and modulate interactions with hydrophobic binding pockets. For example, 3,5-dimethoxy substitution in related compounds improves binding to ATPase domains or DNA topoisomerases. Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like tyrosine kinases or G-protein-coupled receptors. Validate hypotheses with mutagenesis or competitive binding assays .

Q. What strategies mitigate degradation during storage?

Hydrobromide salts are hygroscopic; store under inert gas (argon) at −20°C in amber vials. For solutions, use anhydrous DMSO or ethanol and avoid prolonged exposure to light. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and discard batches showing >5% degradation (e.g., free amine formation). Lyophilization improves long-term stability for solid samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.